molecular formula C9H12N2O B3123680 2-(methylamino)-N-phenylacetamide CAS No. 31110-53-9

2-(methylamino)-N-phenylacetamide

Cat. No. B3123680
CAS RN: 31110-53-9
M. Wt: 164.2 g/mol
InChI Key: GPKJKIOOIVUFMI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Anticonvulsant Activity : Several studies have explored the anticonvulsant properties of derivatives of 2-(methylamino)-N-phenylacetamide. For instance, omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives have been synthesized and evaluated for their anticonvulsant activity, especially against seizures induced by maximal electroshock. Compounds with specific substituents on the N-phenyl ring showed promising activity in this regard (Soyer et al., 2004). Another study synthesized and evaluated omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives for anticonvulsant activity, identifying certain compounds as particularly effective (Aktürk et al., 2002).

  • Estrogen-Like Effects : Research on 2-phenylacetamide isolated from the seeds of Lepidium apetalum revealed estrogen-like effects in vitro and in vivo. This compound could potentially be used in the treatment of perimenopause syndrome (Zeng et al., 2018).

  • Antileishmanial Agent : A novel quinoline derivative, 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide, has been synthesized and shown to be a potent antileishmanial agent, exhibiting significant activity against the parasite in animal models. This suggests potential for further exploration as an antileishmanial drug (Sahu et al., 2002).

  • Synthesis and Characterization : Efficient synthesis methods for related compounds, like 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, have been developed. These compounds have been characterized using techniques like NMR and mass analyses, indicating their potential for various applications (Srivani et al., 2018).

  • Fluorescence Spectroscopy : Studies on 2-phenylacetamide clusters using techniques like fluorescence excitation and IR-UV ion-depletion spectroscopy have provided insights into the hydration of primary amides. This is important for understanding the molecular interactions and properties of these compounds (Robertson et al., 2001).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how well-studied the compound is. For a less common or newly synthesized compound, some of this information may not be available. If you have a specific compound in mind that is well-studied, I may be able to provide more detailed information. Please provide the common name or any other identifiers for the compound if available.


properties

IUPAC Name

2-(methylamino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKJKIOOIVUFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylamino)-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Drutkowski, C Donner, I Schulze, P Frohberg - Tetrahedron, 2002 - Elsevier
… Compound was prepared from 2-[(4-chlorophenyl)hydrazono]-2-methylamino-N-phenylacetamide 1o (3.1 g, 10 mmol) and acetone following GP 3. Crystallization from methanol gave …
Number of citations: 37 www.sciencedirect.com
M Furegati, S Nocito, F Reck, A Casarez… - … process research & …, 2020 - ACS Publications
The new potentially best-in-class β-lactamase inhibitor IID572 was discovered by a late-stage functionalization approach. An alternative synthesis was developed to satisfy the short-…
Number of citations: 4 pubs.acs.org
MM Sanaye, CS Joglekar… - … of Pharmacognosy and …, 2015 - AkiNik Publications
Number of citations: 17

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